molecular formula C19H20N2O2 B5307084 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methylacetamide

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methylacetamide

Cat. No. B5307084
M. Wt: 308.4 g/mol
InChI Key: OREYAEFQSCTOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methylacetamide is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methylacetamide is not fully understood. However, it has been reported to interact with certain proteins, including the androgen receptor (3).
Biochemical and Physiological Effects:
Studies have shown that this compound has potential biochemical and physiological effects. For example, it has been reported to inhibit the growth of prostate cancer cells (4). Additionally, it has been shown to have anti-inflammatory effects (5).

Advantages and Limitations for Lab Experiments

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methylacetamide has potential advantages and limitations for lab experiments. One advantage is that it has been shown to have selective activity against prostate cancer cells, making it a potential candidate for the development of new cancer therapies (4). However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methylacetamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer therapies. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory disorders. Additionally, future studies could focus on optimizing its use in lab experiments, such as by developing more efficient synthesis methods or improving its selectivity and potency.

Synthesis Methods

The synthesis of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methylacetamide has been achieved through various methods. One such method involves the reaction between N-methylacetamide and 3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (1).
Another method involves the reaction between N-methylacetamide and 3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N-hydroxybenzotriazole (HOBt) (2).

Scientific Research Applications

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methylacetamide has potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

properties

IUPAC Name

2-(3-benzyl-1-methyl-2-oxoindol-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-20-17(22)13-19(12-14-8-4-3-5-9-14)15-10-6-7-11-16(15)21(2)18(19)23/h3-11H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREYAEFQSCTOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1(C2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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